5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide
Description
5-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide is a synthetic compound featuring a pentanamide backbone with a piperazine moiety substituted at the 4-position by an indole-2-carbonyl group. The terminal amide is linked to an isopropyl group. This structure combines aromatic indole heterocycles with a flexible aliphatic chain, making it a candidate for targeting receptors with hydrophobic and π-π interaction preferences, such as neurotransmitter receptors or kinases.
Properties
Molecular Formula |
C21H28N4O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C21H28N4O3/c1-15(2)22-19(26)8-5-9-20(27)24-10-12-25(13-11-24)21(28)18-14-16-6-3-4-7-17(16)23-18/h3-4,6-7,14-15,23H,5,8-13H2,1-2H3,(H,22,26) |
InChI Key |
AFVZNMUCHLJJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide, typically involves multi-step procedures. One common method is the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization steps . The reaction conditions often require specific temperatures and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways and exerting its effects. The piperazine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a core pentanamide-piperazine framework with several synthesized derivatives. Key comparisons include:
Key Differences and Implications
Aromatic Substituents: The indole-2-carbonyl group in the target compound introduces a planar, electron-rich heterocycle, favoring interactions with receptors requiring π-π stacking (e.g., serotonin receptors). In contrast, halogenated aryl groups (e.g., 4-fluorophenyl in Y041-8481) enhance metabolic stability and binding to dopamine receptors . Trifluoromethoxy and cyano substituents (e.g., in compounds 10d and 7b) increase electronegativity and polarity, improving solubility but reducing membrane permeability .
Pyridin-3-yl (Y041-8481) and thiophen-3-yl (7b) groups enhance hydrogen-bonding capacity, critical for receptor specificity .
Synthetic Yields and Purification: Yields for arylpiperazine-pentanamide derivatives vary widely (29–53%), influenced by substituent reactivity. For example, electron-withdrawing groups (e.g., -CN, -CF3) often require multi-step purification (e.g., normal + reverse-phase chromatography) . The indole-2-carbonyl group may necessitate specialized coupling agents (e.g., HATU/DIPEA) due to steric and electronic challenges, as seen in analogous syntheses .
Physicochemical Properties :
- Predicted logP for the target compound (~2.5–3.0) is higher than Y041-8481 (logP = 1.53), suggesting greater lipophilicity and blood-brain barrier penetration.
- Polar surface area (PSA) is likely ~50–60 Ų (similar to Y041-8481’s 52.29 Ų), balancing permeability and solubility .
Research Findings and Limitations
- Pharmacological Data: While direct activity data for the target compound are absent, analogs with quinolinyl or thiophenyl termini show nanomolar affinity for dopamine D2/D3 receptors . The indole moiety may shift selectivity toward serotonin receptors (e.g., 5-HT1A/2A).
- Synthetic Challenges : Indole-2-carbonyl piperazines may require optimized coupling conditions (e.g., elevated temperatures or microwave assistance) to improve yields beyond the 30–40% range seen in dichlorophenyl analogs .
- Computational Insights: Tools like Multiwfn could analyze noncovalent interactions (e.g., steric clashes from the isopropyl group or indole’s π-cloud) to refine drug design .
Biological Activity
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide is a synthetic compound notable for its complex structure, which incorporates an indole moiety, a piperazine ring, and a pentanamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 384.5 g/mol. The structural features include:
- Indole moiety : Implicated in various biological activities.
- Piperazine ring : Known for its role in influencing receptor binding and activity.
- Pentanamide chain : Contributes to the compound's overall stability and bioactivity.
Biological Activities
Preliminary studies suggest that 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide may exhibit several biological activities, including:
- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines.
- Antimicrobial Properties : The presence of the indole and piperazine structures is often associated with antimicrobial efficacy.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Biological Activity |
|---|---|---|---|---|
| 4-(1H-Indol-2-carbonyl)piperazine | C_{14}H_{16}N_{2}O | ~240 g/mol | Indole and piperazine | Antitumor |
| N-(thiazol-2-yl)acetamide | C_{7}H_{8}N_{2}OS | ~168 g/mol | Thiazole and acetamide | Antimicrobial |
| 5-Oxo-N-(thiazol-2-yl)pentanamide | C_{10}H_{12}N_{2}O_{2}S | ~224 g/mol | Thiazole and pentanamide | Antimicrobial |
The unique combination of the indole moiety with the piperazine ring in 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide may provide synergistic effects that enhance its potency and selectivity for specific biological targets compared to simpler analogs.
Research indicates that compounds with similar structural features may interact with various biological targets, including enzymes and receptors. The interaction studies often focus on how these compounds influence signaling pathways related to pain, inflammation, and cancer progression.
Case Studies
- Inhibition of Monoacylglycerol Lipase (MAGL) : A related compound has been characterized as a potent MAGL inhibitor, enhancing endocannabinoid signaling by preventing the degradation of 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which can activate cannabinoid receptors (CB1 and CB2), resulting in potential therapeutic effects for mood disorders, pain management, and inflammation .
- Antitumor Efficacy : Compounds structurally related to 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar antitumor properties.
Future Directions
Further research is necessary to fully elucidate the therapeutic potential and safety profile of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide. This includes:
- Detailed Pharmacological Studies : Assessing the compound’s efficacy in vivo across different disease models.
- Optimization of Synthesis : Refining synthetic pathways to improve yield and purity for clinical applications.
- Exploration of Structure–Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
